REACTION_CXSMILES
|
C([NH:4][C:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][N:21]1C(=O)C2=CC=CC=C2C1=O)(C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=O)C.[ClH:32]>>[ClH:32].[NH2:4][CH:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][NH2:21])[C:6]([OH:8])=[O:7] |f:2.3|
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Name
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|
Quantity
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14.63 g
|
Type
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reactant
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Smiles
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C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CCCCCN1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
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200 mL
|
Type
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reactant
|
Smiles
|
Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
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at reflux for five hours
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Duration
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5 h
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Type
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TEMPERATURE
|
Details
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then cooled
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Type
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CUSTOM
|
Details
|
to precipitate the phthalic acid which
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to remove the excess HCl
|
Type
|
CUSTOM
|
Details
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the residue was precipitated from absolute ethanol in acetone, as an oil
|
Type
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DISSOLUTION
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Details
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The oil was dissolved in 40 ml water
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Type
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ADDITION
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Details
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charged to the top of a strong acid cation exchange column, Bio Rad
|
Type
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WASH
|
Details
|
wash of two column volumes an ammonium hydroxide gradient (0.3-0.5N)
|
Type
|
WASH
|
Details
|
to elute the product
|
Type
|
CUSTOM
|
Details
|
Concentration of the column effluent, pH adjustment to pH 5.8 and crystallization from water/ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(C(=O)O)CCCCCN
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |